molecular formula C18H16N2O B11959077 N-(2-methylphenyl)-N'-(1-naphthyl)urea CAS No. 13256-80-9

N-(2-methylphenyl)-N'-(1-naphthyl)urea

Cat. No.: B11959077
CAS No.: 13256-80-9
M. Wt: 276.3 g/mol
InChI Key: XVNVNRUGPYHNSW-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N'-(1-naphthyl)urea is a diarylurea derivative featuring a urea core (-NH-CO-NH-) bridging two aromatic groups: a 2-methylphenyl (ortho-tolyl) group and a 1-naphthyl (α-naphthyl) substituent. This compound exemplifies the structural versatility of urea derivatives, where modifications to the aromatic substituents significantly influence physicochemical properties and applications.

Properties

CAS No.

13256-80-9

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-(2-methylphenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C18H16N2O/c1-13-7-2-5-11-16(13)19-18(21)20-17-12-6-9-14-8-3-4-10-15(14)17/h2-12H,1H3,(H2,19,20,21)

InChI Key

XVNVNRUGPYHNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of 2-methylphenyl isocyanate with 1-naphthylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-(2-methylphenyl)-N’-(1-naphthyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N’-(1-naphthyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Features:

  • Aromatic Substituents : The 2-methylphenyl group introduces steric hindrance due to the ortho-methyl group, while the 1-naphthyl group contributes extended π-conjugation and hydrophobicity.
  • Urea Core : The polar urea moiety enables hydrogen bonding, affecting solubility and molecular interactions.

Structural and Functional Analogues

The following table summarizes critical data for structurally related urea derivatives, highlighting variations in substituents and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
N-(2-Methylphenyl)urea C₈H₁₀N₂O 150.18 145–147 2-Methylphenyl, -NH₂
N-(2-Ethylphenyl)-N,N-dimethylurea C₁₁H₁₆N₂O 192.26 149–151 2-Ethylphenyl, N,N-dimethyl
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea C₁₅H₁₂ClF₃N₃O 329.70 N/A 2-Methylphenyl, pyridyl-Cl/CF₃
1-(1-Naphthyl)-2-thiourea (ANTU) C₁₁H₁₀N₂S 202.28 198–200 1-Naphthyl, thiourea core

Comparative Analysis

Substituent Effects on Physicochemical Properties
  • The 1-naphthyl group enhances hydrophobicity compared to smaller aryl groups (e.g., phenyl or tolyl), as seen in N-(1-naphthyl)ethylenediamine derivatives .
  • Melting Points :

    • Simple arylureas like N-(2-Methylphenyl)urea exhibit moderate melting points (145–147°C) , while bulkier derivatives such as N-(2-Ethylphenyl)-N,N-dimethylurea melt at 149–151°C . The target compound likely has a higher melting point due to increased molecular rigidity from the naphthyl group.
Functional Group Modifications
  • Thiourea vs. Urea :

    • Replacing the urea oxygen with sulfur (e.g., 1-(1-naphthyl)-2-thiourea) increases molecular weight and alters hydrogen-bonding capacity, as thioureas are weaker hydrogen bond acceptors . This substitution is critical in pesticides like ANTU, where bioavailability and toxicity depend on the thiourea moiety .
  • Heterocyclic Substituents :

    • Derivatives with pyridyl groups (e.g., N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea) exhibit higher molecular weights (329.70 g/mol) and enhanced electronic effects due to electron-withdrawing Cl and CF₃ groups, which may improve stability in agrochemical applications .

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